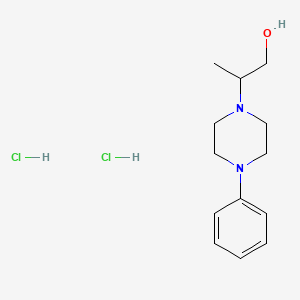

![molecular formula C16H21NO3 B2989542 Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate CAS No. 2490314-18-4](/img/structure/B2989542.png)

Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

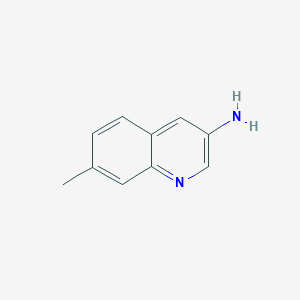

This compound is a pyrrolidine derivative. Pyrrolidine is a cyclic amine, and in this case, it’s substituted with a benzyl group and an oxolane group . The benzyl group is a common protecting group in organic synthesis, often used to protect amines . The oxolane group, also known as tetrahydrofuran, is a common solvent and also used as a protecting group for alcohols .

Molecular Structure Analysis

The molecule contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . It also has a benzyl group attached to one of the carbons in the ring, and an oxolane group attached to another carbon .Chemical Reactions Analysis

Pyrrolidine derivatives can undergo a variety of reactions, including substitutions, additions, and eliminations . The specific reactions this compound can undergo would depend on the reaction conditions and the other reagents present .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence its properties include the presence of polar groups, the rigidity of the rings, and the overall size and shape of the molecule .Applications De Recherche Scientifique

Hydrogen-bonded Co-crystal Structure

The application of Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate in scientific research includes its role in the hydrogen-bonded co-crystal structure of benzoic acid and zwitterionic l-proline. This example demonstrates the use of non-centrosymmetric co-crystallization to grow a crystal containing a typically centrosymmetric component in a chiral space group. The structure showcases chains of l-proline zwitterions capped by benzoic acid molecules, forming a hydrogen-bonded network along a specific axis (Chesna et al., 2017).

Direct Arylation via Palladium Catalysis

Another research application involves the direct arylation of 9-(pyridin-2-yl)-9H-carbazoles using palladium catalysis. This process demonstrates the synthesis of ortho-arylated compounds via C–H bond activation, showcasing the reaction's functional group tolerance and the role of p-benzoquinone in the catalytic process. The key intermediate of this reaction, a palladacycle, was isolated and its structure confirmed by X-ray crystallography, providing valuable insights into the reaction mechanism (Chu et al., 2013).

Cholinesterase Inhibitors

Benzyl (2S)-2-(arylcarbamoyl)pyrrolidine-1-carboxylates, closely related to Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate, have been studied for their ability to inhibit cholinesterases, which is critical for developing treatments for diseases like Alzheimer's. The compounds showed moderate inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with certain derivatives showing comparable activity to existing medications. This research highlights the potential of such compounds in medical applications, particularly in neurodegenerative disease treatment (Pizova et al., 2017).

Synthesis of N-heterocyclic Carbene-Pd Complexes

The synthesis of N-heterocyclic carbene-PdCl-[(2-Pyridyl)alkyl carboxylate] complexes and their application in catalyzing the arylation of (benzo)oxazoles with aryl bromides is another significant application. This research demonstrates the efficiency of these complexes in catalysis, providing a valuable tool for organic synthesis and contributing to the understanding of metal-catalyzed arylation processes (Chen & Yang, 2018).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO3/c18-16(20-12-13-6-2-1-3-7-13)17-10-4-8-14(17)15-9-5-11-19-15/h1-3,6-7,14-15H,4-5,8-12H2/t14-,15+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLWDZWLLACINH-CABCVRRESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)C(=O)OCC2=CC=CC=C2)[C@@H]3CCCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl (2R)-2-[(2S)-oxolan-2-yl]pyrrolidine-1-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-methyl-N,7-diphenyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2989462.png)

![1-[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-3-(3-fluoro-4-methylphenyl)propan-1-one](/img/structure/B2989466.png)

![(R)-Benzyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B2989468.png)

![(Z)-N-(6-ethoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2989471.png)

![N'-(3-Chloro-4-fluorophenyl)-N-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2989474.png)

![Ethyl 5-[(2-ethoxynaphthalene-1-carbonyl)amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2989475.png)

![2-[(3-Chlorophenyl)methyl]-4-[(2,6-dichlorophenyl)methoxy]quinazoline](/img/structure/B2989482.png)